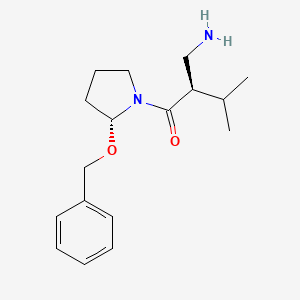
1-Epidactimicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Epidactimicin is a novel aminoglycoside antibiotic derived from fortimicin B by a blocked mutant of istamycin-producing Streptomyces tenjimariensis . This compound has garnered attention due to its potent antibacterial properties and its unique structural features that distinguish it from other aminoglycosides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Epidactimicin is synthesized through a bioconversion process involving the use of a blocked mutant of the istamycin-producing bacterium, Streptomyces tenjimariensis . The blocked mutant is unable to produce istamycin but can convert fortimicin B into this compound under specific fermentation conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation processes using the aforementioned blocked mutant strain. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of this compound . The process includes steps such as inoculation, fermentation, extraction, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1-Epidactimicin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered antibacterial properties .
Aplicaciones Científicas De Investigación
1-Epidactimicin has a wide range of scientific research applications, including:
Mecanismo De Acción
1-Epidactimicin exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein synthesis . This binding interferes with the translation process, leading to the disruption of bacterial cell growth and replication . The molecular targets of this compound include the 30S subunit of the bacterial ribosome .
Comparación Con Compuestos Similares
Similar Compounds
Fortimicin B: The precursor of 1-Epidactimicin, also an aminoglycoside antibiotic.
Istamycin: Another aminoglycoside antibiotic produced by Streptomyces tenjimariensis.
Uniqueness
This compound is unique due to its specific structural modifications that enhance its antibacterial activity compared to its precursor, fortimicin B . These modifications also contribute to its ability to overcome certain bacterial resistance mechanisms .
Propiedades
Número CAS |
103531-05-1 |
|---|---|
Fórmula molecular |
C18H36N6O6 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-2-(aminomethylideneamino)-N-methylacetamide |
InChI |
InChI=1S/C18H36N6O6/c1-8(20)10-5-4-9(21)18(29-10)30-16-12(22)14(26)17(28-3)13(15(16)27)24(2)11(25)6-23-7-19/h7-10,12-18,26-27H,4-6,20-22H2,1-3H3,(H2,19,23) |
Clave InChI |
VFBPKQSATYZKRX-UHFFFAOYSA-N |
SMILES |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N |
SMILES canónico |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN=CN)OC)O)N)N)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(1S,6R,7R,8S,8aR)-6-hydroxy-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B562802.png)
![[1-(2-Benzyloxymethyl-pyrrolidine-1-carbonyl)-2-methyl-propyl]-carbamic Acid tert-Butyl Ester](/img/structure/B562804.png)
![3'-hexylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B562805.png)


![1-(2-Benzyloxycarbonylamino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-carboxylic Acid Benzyl Ester](/img/structure/B562810.png)


